molecular formula C7H4Cl4 B106289 2,3,4,5-Tetrachlorotoluene CAS No. 1006-32-2

2,3,4,5-Tetrachlorotoluene

Cat. No. B106289
CAS RN: 1006-32-2
M. Wt: 229.9 g/mol
InChI Key: ZLELNPSBDOUFHN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorotoluene is a chlorinated derivative of toluene, a compound of interest due to its potential applications in various chemical syntheses. While the provided papers do not directly discuss 2,3,4,5-tetrachlorotoluene, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemical behavior of chlorinated toluenes.

Synthesis Analysis

The synthesis of chlorinated toluenes can be challenging due to the difficulty in controlling the position of chlorine atoms on the aromatic ring. For instance, direct chlorination of toluene does not yield the desired 2,3,5,6-tetrachlorotoluene, necessitating alternative synthetic routes such as the one starting from p-toluene sulfonyl chloride, followed by chlorination and hydrolysis . Similarly, the synthesis of 2,3,4,5-tetramethoxytoluene from p-cresol involves bromination, methoxylation, oxidation, reduction, and methylation, highlighting the complexity of such transformations . These studies suggest that the synthesis of 2,3,4,5-tetrachlorotoluene would likely require a multi-step process with careful control of reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of chlorinated toluenes is influenced by the electron-withdrawing effect of the chlorine atoms, which can affect the reactivity of the compound. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes demonstrates how substituents can influence the coordination geometry of the central atoms in a molecule . Although this paper discusses silicon compounds, the principle of electronic effects on molecular structure is relevant to chlorinated toluenes as well.

Chemical Reactions Analysis

Chlorinated toluenes can undergo various chemical reactions depending on their substitution pattern and the presence of other functional groups. For instance, the tetrasilanes described in one study can react with methylmagnesium chloride, acetyl chloride, and 2-propanol, serving as versatile starting materials for further functionalization . This suggests that 2,3,4,5-tetrachlorotoluene could also participate in a range of chemical reactions, potentially leading to the synthesis of valuable derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated toluenes are dictated by the presence and position of chlorine atoms on the aromatic ring. These properties can influence the compound's solubility, boiling point, and reactivity. For example, the synthesis of 2,3,4,5-tetramethoxytoluene from 3,4,5-trimethoxybenzene involves selective bromination and methoxylation, with the overall yield being significantly high at 93% . This indicates that the physical properties of the compound, such as solubility, can be manipulated to enhance the efficiency of the synthesis. Similarly, the synthesis method using 4-methyltoluene as a starting material yields 2,3,4,5-tetramethoxytoluene with a high yield of 95%, showing that reaction conditions such as temperature and reagent concentration can be optimized to improve the yield .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Approaches : 2,3,4,5-Tetrachlorotoluene has been a subject of synthesis studies. Nishiyama et al. (1965) attempted to synthesize this compound as a precursor for 2,3,5,6-tetrachlorophenylacetic acid, a potential herbicide. They explored a method involving chlorination of p-toluene sulfonyl chloride followed by hydrolysis (Nishiyama, Fujikawa, Oyama, & Oyama, 1965).

  • Production of Strained Aromatic Chlorocarbons : Ballester, Molinet, & Castaǹer (1960) discussed the preparation of highly strained aromatic chlorocarbons, including 2,3,4,5-tetrachloro-1-trichloromethylbenzene, using a potent nuclear chlorinating agent. Their findings explain some phenomena related to molecular strain and distortion in these compounds (Ballester, Molinet, & Castaǹer, 1960).

Chemical Properties and Analysis

  • Structural and Electronic Effects : Kyushin, Matsuura, & Matsumoto (2006) synthesized 2,3,4,5-Tetrakis(dimethylsilyl)thiophene and studied how dimethylsilyl groups influence the structure and electronic properties of the thiophene ring, which is structurally related to 2,3,4,5-tetrachlorotoluene (Kyushin, Matsuura, & Matsumoto, 2006).

  • Solubility Analysis : The solubility of related compounds like 2,3,4,5-tetrabromothiophene has been measured and analyzed in various solvents by Wang et al. (2012), providing insights into solubility behaviors that can be relevant for 2,3,4,5-tetrachlorotoluene (Wang, Hu, Yang, Guo, & Shi, 2012).

Environmental and Biological Interactions

  • Biotransformation of Nitroaromatic Explosives : Research by Hawari et al. (2000) on the biotransformation of nitroaromatic explosives like TNT, which shares structural similarities with 2,3,4,5-tetrachlorotoluene, reveals insights into microbial degradation processes. This can be pertinent in understanding the environmental fate of such compounds (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).

  • Molecular Behavior and Properties : Studies on molecular properties, like the hindered rotation in chlorotoluene derivatives (Schaefer, Schwenk, Macdonald, & Reynolds, 1968), provide a framework for understanding the behavior of 2,3,4,5-tetrachlorotoluene under different conditions (Schaefer, Schwenk, Macdonald, & Reynolds, 1968).

Applications in Other Fields

  • Synthesis of Coenzyme Q_0 : The synthesis of key intermediates like 2,3,4,5-tetramethoxytoluene, which can be derived from compounds like 2,3,4,5-tetrachlorotoluene, has applications in pharmaceuticals, as demonstrated by Jia (2010) (Jia, 2010).

  • Exploration in Polymer Chemistry : The field of polymer chemistry, as explored by Hu et al. (2012), includes the synthesis and properties of complex molecules that may be derived from or related to 2,3,4,5-tetrachlorotoluene, showcasing its potential in materials science (Hu, Lam, Liu, Sung, Williams, Yue, Wong, Yuen, & Tang, 2012).

Safety And Hazards

2,3,4,5-Tetrachlorotoluene is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

1,2,3,4-tetrachloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLELNPSBDOUFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905621
Record name 1,2,3,4-Tetrachloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrachlorotoluene

CAS RN

1006-32-2, 76057-12-0
Record name 2,3,4,5-Tetrachlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, methyl-, tetrachloro deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076057120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrachloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrachloro-5-methylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JB Cohen, HD Dakin - Journal of the Chemical Society, Transactions, 1906 - pubs.rsc.org
… We consequently prepared 2: 3: 4: 5-tetrachlorotoluene froin 3: 4: 5-trichlorotoluene by nitration, reduction, and diazotisation. The product melted at 97-98'and the nitro-compound at 159…
Number of citations: 0 pubs.rsc.org
JB Cohen, HD Dakin - Journal of the Chemical Society, Transactions, 1904 - pubs.rsc.org
… On chlorinating this compound at Oo in presence of the couple, a tetrachloro-compound is formed, which is quite distinct from 2 : 3 : 4 : 5-tetrachlorotoluene and gives a different nitro-…
Number of citations: 3 pubs.rsc.org
NJ Foulger, BJ Wakefield - Journal of Organometallic Chemistry, 1974 - Elsevier
The reaction of n-butyllithium with 2,3,4,5,6-pentachloro-N,N-dimethyl- benzylamine proceeds by metalhalogen exchange at the positions meta and para to the dimethylaminomethyl …
Number of citations: 11 www.sciencedirect.com
H Rottendorf, S Sternhell - Australian Journal of Chemistry, 1964 - CSIRO Publishing
The side-chain-ring coupling constants3 in the three isomeric tetrachlorotoluenes are Jortho 0.63±0.02 c/s, Jmeta 0.36±0.02 c/s, and Jpara 0.63±0.01 c/s. The magnitudes of side-chain …
Number of citations: 67 www.publish.csiro.au
W Grimme, MW Härter, CA Sklorz - Journal of the Chemical Society …, 1999 - pubs.rsc.org
The cheletropic ene-reaction is presented as an extension of the known pericyclic additions. No example of this process is known but some decarbonylations have been discussed as …
Number of citations: 8 pubs.rsc.org
V Mark, L Zengierski, VA Pattison… - Journal of the American …, 1971 - ACS Publications
Similarly, 2, 3, 4, 5, 6-pentabromotoluene yielded quan-titatively pentabromobenzaldehyde, mp 281-283. Both aldehydes were completely free of the corresponding acids, probably as …
Number of citations: 7 pubs.acs.org
DM Lemal, EP Gosselink… - Journal of the American …, 1966 - ACS Publications
The Diels-Alder reaction of tetrachlorocyclopentadienone ketals with acetylenic dienophiles yielded 1, 2, 3, 4-tetrachloronorbornadienone ketals, some of which decomposed in situ and …
Number of citations: 155 pubs.acs.org
MS Raasch - The Journal of Organic Chemistry, 1980 - ACS Publications
Tetrachlorothiophene 1, 1-dioxide is a reactive, cheletropic Diels-Alder reagent. It has been used to annelate, with loss of sulfur dioxide, a large variety of olefinic compoundsto form l, 2, …
Number of citations: 195 pubs.acs.org
MH Abraham - Journal of Chromatography A, 1993 - Elsevier
The truncated solvation equation log SP = c + rR 2 + l log L 16 has been applied to a very large number of sets of gas—liquid chromatographic data on non-polar stationary phases. …
Number of citations: 152 www.sciencedirect.com
X Lu, S Tao, J Cao, RW Dawson - Chemosphere, 1999 - Elsevier
The relationship between bioconcentration factors and molecular connectivity indices was investigated. A regression model was developed using 80 measured BCFs of nonpolar …
Number of citations: 41 www.sciencedirect.com

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